molecular formula C18H23N5 B2984346 N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955305-94-9

N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2984346
CAS No.: 955305-94-9
M. Wt: 309.417
InChI Key: AIBUEHIMTKNYBZ-UHFFFAOYSA-N
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Description

N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, substituted with a butyl group, a dimethylphenyl group, and a methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.

    Substitution Reactions: The introduction of the butyl and dimethylphenyl groups can be achieved through nucleophilic substitution reactions. For instance, alkylation of the pyrazolo[3,4-d]pyrimidine core with butyl halides and subsequent Friedel-Crafts alkylation with dimethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methyl groups.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance binding affinity and selectivity towards biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit various pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-butyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-5-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity profiles, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-butyl-1-(2,5-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-5-6-9-22(4)17-15-11-21-23(18(15)20-12-19-17)16-10-13(2)7-8-14(16)3/h7-8,10-12H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBUEHIMTKNYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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